molecular formula C12H21NO2 B5660571 1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-3-methylbut-2-en-1-one

1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-3-methylbut-2-en-1-one

Cat. No.: B5660571
M. Wt: 211.30 g/mol
InChI Key: FGJWOCBWACEMGP-LBPRGKRZSA-N
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Description

1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-3-methylbut-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-3-methylbut-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a pyrrolidine derivative with a suitable butenone precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-3-methylbut-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-3-methylbut-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-3-methylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and butenone analogs. Examples include:

  • Pyrrolidine
  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-3-methylbut-2-en-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-3-methylbut-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-9(2)6-10(14)13-7-11(3,4)12(5,15)8-13/h6,15H,7-8H2,1-5H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJWOCBWACEMGP-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N1CC(C(C1)(C)O)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC(=O)N1C[C@](C(C1)(C)C)(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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